molecular formula C13H14Cl2N2O3 B3999186 N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide

N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide

Cat. No.: B3999186
M. Wt: 317.16 g/mol
InChI Key: WKXYDFZYZZQEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a cyclopropane ring, dichloro substituents, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide typically involves a multistep process. The initial step often includes the preparation of the cyclopropane ring, followed by the introduction of the dichloro substituents. The phenyl group with the amino-oxoethoxy substituent is then attached through a series of reactions involving amide bond formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide is unique due to its specific structural features, such as the dichloro-substituted cyclopropane ring and the amino-oxoethoxy phenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c1-12(7-13(12,14)15)11(19)17-8-2-4-9(5-3-8)20-6-10(16)18/h2-5H,6-7H2,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXYDFZYZZQEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Reactant of Route 3
N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Reactant of Route 4
N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Reactant of Route 5
N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Reactant of Route 6
N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dichloro-1-methylcyclopropane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.